molecular formula C19H16Cl3N3O2S B11039705 2-{2-[(3-Chloro-2-methylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolan-5-YL}-N-(2,3-dichlorophenyl)acetamide

2-{2-[(3-Chloro-2-methylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolan-5-YL}-N-(2,3-dichlorophenyl)acetamide

Cat. No.: B11039705
M. Wt: 456.8 g/mol
InChI Key: DINZKRXFVOSGLQ-UHFFFAOYSA-N
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Description

2-{2-[(3-Chloro-2-methylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolan-5-YL}-N-(2,3-dichlorophenyl)acetamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a thiazole ring, chlorinated phenyl groups, and an acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(3-Chloro-2-methylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolan-5-YL}-N-(2,3-dichlorophenyl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through the reaction of a suitable thiourea derivative with an α-haloketone under acidic conditions. This step forms the core thiazole structure.

    Introduction of the Chlorinated Phenyl Groups: The chlorinated phenyl groups are introduced via nucleophilic aromatic substitution reactions. This involves the reaction of chlorinated anilines with appropriate electrophiles.

    Formation of the Imino Group: The imino group is formed by the condensation of the chlorinated aniline derivative with a suitable aldehyde or ketone.

    Final Coupling: The final step involves coupling the thiazole derivative with the imino-chlorinated phenyl derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{2-[(3-Chloro-2-methylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolan-5-YL}-N-(2,3-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-{2-[(3-Chloro-2-methylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolan-5-YL}-N-(2,4-dichlorophenyl)acetamide
  • **2-{2-[(3-Chloro-2-methylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolan-5-YL}-N-(2,5-dichlorophenyl)acetamide
  • **2-{2-[(3-Chloro-2-methylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolan-5-YL}-N-(2,6-dichlorophenyl)acetamide

Uniqueness

The uniqueness of 2-{2-[(3-Chloro-2-methylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolan-5-YL}-N-(2,3-dichlorophenyl)acetamide lies in its specific substitution pattern and the presence of both thiazole and acetamide functionalities. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H16Cl3N3O2S

Molecular Weight

456.8 g/mol

IUPAC Name

2-[2-(3-chloro-2-methylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-yl]-N-(2,3-dichlorophenyl)acetamide

InChI

InChI=1S/C19H16Cl3N3O2S/c1-10-11(20)5-3-7-13(10)24-19-25(2)18(27)15(28-19)9-16(26)23-14-8-4-6-12(21)17(14)22/h3-8,15H,9H2,1-2H3,(H,23,26)

InChI Key

DINZKRXFVOSGLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N=C2N(C(=O)C(S2)CC(=O)NC3=C(C(=CC=C3)Cl)Cl)C

Origin of Product

United States

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